molecular formula C15H13NO3 B14316991 3-(2H-1,3-Benzoxazin-3(4H)-yl)benzoic acid CAS No. 105732-34-1

3-(2H-1,3-Benzoxazin-3(4H)-yl)benzoic acid

Cat. No.: B14316991
CAS No.: 105732-34-1
M. Wt: 255.27 g/mol
InChI Key: ZSURQUDREBTPAE-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzoxazin-3(4H)-yl)benzoic acid is a chemical compound that belongs to the benzoxazine family. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a benzoic acid moiety attached to the benzoxazine structure. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-Benzoxazin-3(4H)-yl)benzoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with benzoic acid derivatives in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-Benzoxazin-3(4H)-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring or the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(2H-1,3-Benzoxazin-3(4H)-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-Benzoxazin-3(4H)-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: Another benzoxazine derivative with a different ring structure.

    2H-1,3-Benzoxazine: A simpler benzoxazine compound without the benzoic acid moiety.

    1,3-Benzoxazine: A related compound with a different substitution pattern on the benzoxazine ring.

Uniqueness

3-(2H-1,3-Benzoxazin-3(4H)-yl)benzoic acid is unique due to the presence of both the benzoxazine and benzoic acid functionalities. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science, pharmaceuticals, and organic synthesis. The compound’s ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and utility in scientific research.

Properties

CAS No.

105732-34-1

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

3-(2,4-dihydro-1,3-benzoxazin-3-yl)benzoic acid

InChI

InChI=1S/C15H13NO3/c17-15(18)11-5-3-6-13(8-11)16-9-12-4-1-2-7-14(12)19-10-16/h1-8H,9-10H2,(H,17,18)

InChI Key

ZSURQUDREBTPAE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OCN1C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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